molecular formula C22H28F2O5 B1336310 (6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one CAS No. 60895-22-9

(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Cat. No. B1336310
CAS RN: 60895-22-9
M. Wt: 410.5 g/mol
InChI Key: WXURHACBFYSXBI-CSDWIROKSA-N
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Description

The compound of interest, "(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one," is a complex molecule that appears to be structurally related to steroid compounds and cyclopenta[a]phenanthrenes. These types of molecules have been extensively studied due to their biological activities, including carcinogenic potential when certain functional groups are present .

Synthesis Analysis

The synthesis of related cyclopenta[a]phenanthrenes often involves multi-step reactions, starting from simpler aromatic compounds like naphthalenes or tetralones. For instance, the Stobbe condensation has been used to prepare various methyl-substituted cyclopenta[a]phenanthren-17-ones . Additionally, Diels-Alder reactions have been employed to create bicyclic structures, which can be further modified to yield the desired cyclopenta[a]phenanthrenes . The synthesis of a trifluoromethyl analogue of a potent carcinogen was achieved in three steps from a hexahydrocyclopenta[a]phenanthren-11-one derivative .

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrenes is characterized by a fused ring system that is similar to steroids. The presence of substituents, such as methyl or trifluoromethyl groups, particularly in the bay-region, significantly influences the biological activity of these compounds. The spatial configuration and electronic nature of these substituents are crucial for their interaction with biological targets like DNA .

Chemical Reactions Analysis

Cyclopenta[a]phenanthrenes undergo various chemical reactions, including metabolic activation, which can lead to the formation of mutagenic and carcinogenic metabolites. For example, the metabolism of 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one leads to monohydroxy metabolites and dihydrodiol metabolites, which have been implicated in carcinogenic activity . The trifluoromethyl analogue also undergoes similar metabolic activation, suggesting that the bay-region substituent's electronic nature is less critical than its spatial configuration .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopenta[a]phenanthrenes are influenced by their molecular structure. The presence of hydroxyl and keto groups, as well as alkyl or alkoxyl substituents, affects their solubility, reactivity, and interaction with biological molecules. The synthesis of various derivatives, including those with isotopic labeling, has been reported to study these properties and their biological implications .

Scientific Research Applications

Crystal Structure and Interactions

The research on similar compounds, such as 9α-Bromo analog of beclometasone dipropionate monohydrate, focuses on their crystal structures. This study reveals that one of the six-membered rings in the compound is planar due to its 1,4-diene-3-one composition, while the other six-membered rings have a chair conformation. The organic molecule and water molecules engage in hydrogen-bonding interactions, forming a helical chain (Ketuly, Hadi, & Ng, 2009).

Molecular Docking Studies

Research involving compounds like the one , particularly in the context of medicinal plants, has been conducted using molecular docking studies. For example, a study on Zanthoxylum zanthoxyloides identified compounds with a strong binding affinity for the active pocket of the alpha globin subunit of hemoglobin S, suggesting potential anti-sickling properties (Olushola-Siedoks et al., 2020).

Synthesis and Structural Elucidation

The synthesis and structural elucidation of compounds structurally similar to (6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one have been a significant area of research. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, including pharmacology and materials science. For instance, a study on triorganotin(IV) derivatives of sodium deoxycholate demonstrated their potential antimicrobial and antitumor activities, highlighting the importance of structural analysis in understanding the biological activities of these compounds (Shaheen, Ali, Rosario, & Shah, 2014).

properties

IUPAC Name

(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16-,17+,19+,20+,21?,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXURHACBFYSXBI-CSDWIROKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione

CAS RN

60895-22-9
Record name 6beta,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060895229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6β,9-difluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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